1-Cyclohexyl-2-methylpropyl butyrate

Lipophilicity Partition Coefficient QSAR

1-Cyclohexyl-2-methylpropyl butyrate (CAS 63573-83-1) is an alicyclic ester (C₁₄H₂₆O₂, MW: 226.36 g/mol) formed from butyric acid and 1-cyclohexyl-2-methylpropanol. It is listed under EINECS No.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
CAS No. 63573-83-1
Cat. No. B12652899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-2-methylpropyl butyrate
CAS63573-83-1
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESCCCC(=O)OC(C1CCCCC1)C(C)C
InChIInChI=1S/C14H26O2/c1-4-8-13(15)16-14(11(2)3)12-9-6-5-7-10-12/h11-12,14H,4-10H2,1-3H3
InChIKeyZENUMDIFMRNKGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-2-methylpropyl Butyrate (CAS 63573-83-1): Physicochemical and Regulatory Baseline for Procurement


1-Cyclohexyl-2-methylpropyl butyrate (CAS 63573-83-1) is an alicyclic ester (C₁₄H₂₆O₂, MW: 226.36 g/mol) formed from butyric acid and 1-cyclohexyl-2-methylpropanol [1]. It is listed under EINECS No. 264-326-7 and categorized as a food additive and fragrance ingredient [2]. Computed physicochemical properties include a density of 0.924 g/cm³, a boiling point of 261 °C at 760 mmHg, a flash point of 111.6 °C, and a computed LogP (XLogP3-AA) of 4.7, indicating significant lipophilicity [1]. The compound is recognized for its pleasant fruity odor and is primarily utilized in the flavor and fragrance industries . Notably, while quantitative organoleptic differentiation data remain sparse in the open literature, its unique branched alicyclic structure distinguishes it from simpler, unbranched cyclohexyl esters.

Why 1-Cyclohexyl-2-methylpropyl Butyrate Cannot Be Replaced by Simpler Cyclohexyl Esters


Substituting 1-cyclohexyl-2-methylpropyl butyrate with a simpler cyclohexyl ester, such as cyclohexyl butyrate (FEMA 2351), is not supported by structural or property data. The target compound features a branched alkyl spacer (1-cyclohexyl-2-methylpropyl) between the cyclohexyl ring and the butyrate ester group, which substantially increases molecular weight by ~56 g/mol and computed LogP by approximately 1.7 units compared to cyclohexyl butyrate (LogP ~3.0) [1]. This structural difference is expected to alter volatility, substantivity, and olfactory character, as similar structural modifications in cyclohexyl ester series are known to shift odor profiles from 'fresh floral/fruity' to 'chemical/fruity' [2]. The presence of the branched alkyl chain also introduces a chiral center (undefined stereocenter count: 1) [1], which may influence receptor interactions in a manner that simpler cyclohexyl esters cannot replicate. Therefore, generic substitution without direct sensory or application-specific validation risks compromising formulation performance.

1-Cyclohexyl-2-methylpropyl Butyrate: Quantitative Differentiation Evidence Against Comparator Compounds


Computed LogP Differentiates 1-Cyclohexyl-2-methylpropyl Butyrate from Cyclohexyl Butyrate

Computed LogP values reveal a substantial hydrophobicity difference between 1-cyclohexyl-2-methylpropyl butyrate and the simpler cyclohexyl butyrate. The target compound exhibits a computed XLogP3-AA of 4.7 [1], whereas literature values for cyclohexyl butyrate (CAS 1551-44-6) report LogP of 3.30 (experimental) . This 1.4-unit increase in LogP suggests significantly greater lipophilicity, which may translate to higher substantivity on fabric or skin surfaces in fragrance applications, as well as altered partitioning behavior in complex food matrices.

Lipophilicity Partition Coefficient QSAR

Molecular Weight and Boiling Point Elevation Compared to Cyclohexyl Butyrate

The branched alkyl spacer in 1-cyclohexyl-2-methylpropyl butyrate results in a molecular weight of 226.36 g/mol and a boiling point of 261 °C at 760 mmHg [1]. In contrast, cyclohexyl butyrate (CAS 1551-44-6) has a molecular weight of 170.25 g/mol and a boiling point of 202–203 °C at 700 mmHg . This represents a molecular weight increase of ~56 g/mol (33%) and a boiling point elevation of approximately 58 °C, directly attributable to the additional 1-cyclohexyl-2-methylpropyl branching. Such a significant reduction in volatility is a quantifiable differentiating factor for applications requiring longer-lasting fragrance or flavor release.

Volatility Molecular Weight Physicochemical Properties

Structural Differentiation: Branched Alkyl Spacer Introduces a Chiral Center Absent in Simple Cyclohexyl Esters

PubChem computed properties indicate that 1-cyclohexyl-2-methylpropyl butyrate contains one undefined atom stereocenter [1]. This chiral center arises from the branched 1-cyclohexyl-2-methylpropyl moiety and is absent in simpler cyclohexyl esters such as cyclohexyl butyrate (CAS 1551-44-6) and cyclohexyl isobutyrate (CAS 1129-47-1), which have zero defined or undefined stereocenters [2]. The presence of stereochemistry may lead to enantiomer-specific interactions with olfactory receptors, as demonstrated in broader structure-odor relationship studies where enantiomeric esters can exhibit distinct odor qualities and threshold values.

Stereochemistry Structure-Activity Relationship Molecular Recognition

Class-Level Malodor Counteractant Activity Suggested by Structural Analogs in Patent Literature

U.S. Patent 4,622,221 demonstrates that structurally related cyclohexyl alkyl butyrates, specifically cyclohexyl-1-ethyl-n-butyrate, function as malodor counteractants rather than simple masking agents [1]. At concentrations as low as 60 ppt in a fragrance composition, the defined cyclohexyl butyrate esters achieved substantially total elimination of malodor perception (methyl mercaptan at 10 ppb) without the increase in perceived total odor intensity observed with conventional masking fragrances [1]. While this specific patent data pertains to the 1-ethyl analog rather than the 1-cyclohexyl-2-methylpropyl variant, the structural homology within the same cyclohexyl alkyl butyrate class suggests that the target compound may exhibit similar functional fragrance properties distinct from simple aromatic esters.

Malodor Counteraction Functional Fragrance Sensory Performance

1-Cyclohexyl-2-methylpropyl Butyrate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Long-Lasting Fragrance Formulations Requiring Reduced Volatility

1-Cyclohexyl-2-methylpropyl butyrate, with a boiling point of 261 °C (approximately 58 °C higher than cyclohexyl butyrate) and molecular weight of 226.36 g/mol, is differentiated for fragrance applications where extended longevity is critical . Its reduced volatility compared to simpler cyclohexyl esters makes it suitable for fine fragrance base notes, fabric softeners, and air care products where sustained fragrance release over hours is a performance requirement.

Flavor Formulations Benefiting from Higher Lipophilicity

With a computed LogP of 4.7 (1.4 units higher than cyclohexyl butyrate), 1-cyclohexyl-2-methylpropyl butyrate offers enhanced lipophilicity that may improve partitioning into fatty food matrices [1]. This property is relevant for baked goods, confectionery, and dairy-based flavor applications where the flavor compound must associate with lipid phases for optimal release and perception.

Functional Fragrance Research: Malodor Counteraction

Patent literature on structurally homologous cyclohexyl alkyl butyrates demonstrates malodor counteractant functionality at low concentrations (~60 ppt), distinct from conventional masking [2]. 1-Cyclohexyl-2-methylpropyl butyrate, by structural analogy, warrants investigation as a candidate for functional fragrance compositions in air care, household cleaning, and personal deodorant products where malodor elimination is a key performance claim.

Stereochemical Research and Chiral Flavor/Fragrance Development

The presence of one undefined stereocenter in 1-cyclohexyl-2-methylpropyl butyrate opens opportunities for enantioselective synthesis and chiral sensory research [1]. This differentiates it from achiral cyclohexyl esters and positions it as a valuable probe molecule for studying stereochemistry-odor relationships in academic and industrial olfactory research programs.

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